1-Bromo-2-chloro-3-vinylbenzene
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Overview
Description
1-Bromo-2-chloro-3-vinylbenzene is an organic compound with the molecular formula C8H6BrCl It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-vinylbenzene can be synthesized through several methods. One common approach involves the halogenation of 3-vinylbenzene (styrene) using bromine and chlorine under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the vinylbenzene is first chlorinated to form 2-chloro-3-vinylbenzene, followed by bromination to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the efficiency and selectivity of the halogenation reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-3-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation, to form saturated derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation; halogens like bromine or chlorine for halogenation.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Addition Products: Saturated compounds like 1-bromo-2-chloro-3-ethylbenzene.
Oxidation Products: Epoxides and other oxygenated derivatives.
Reduction Products: Alkanes and other reduced forms.
Scientific Research Applications
1-Bromo-2-chloro-3-vinylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential precursor for the production of polymers and advanced materials with specific properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds and drug candidates.
Chemical Biology: Utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism by which 1-Bromo-2-chloro-3-vinylbenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the compound typically undergoes nucleophilic attack at the bromine or chlorine sites, leading to the formation of new bonds and the release of halide ions. The vinyl group can participate in addition reactions, where the double bond is broken and new substituents are added.
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the vinyl group, making it less reactive in addition reactions.
1-Bromo-3-chlorobenzene: Different substitution pattern, leading to different reactivity and applications.
1-Bromo-2-vinylbenzene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Uniqueness: 1-Bromo-2-chloro-3-vinylbenzene is unique due to the presence of both halogen atoms and a vinyl group, which provides a versatile platform for various chemical transformations. This combination of functional groups allows for a wide range of synthetic applications and makes it a valuable compound in research and industry.
Properties
IUPAC Name |
1-bromo-2-chloro-3-ethenylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSHZMAZRVFSJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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